BenchChemオンラインストアへようこそ!

N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide

Lipophilicity Physicochemical profiling Drug-likeness

This exact structural entity (CAS 1351607-47-0) integrates a 3,3-diphenylpropanamide pharmacophore with a chiral 2-cyclohexyl-2-hydroxyethyl side chain, creating H-bond donor/acceptor geometry and conformational flexibility absent in simpler N-cyclohexyl or N-aryl analogs. Substituting with generic diphenylpropanamides (e.g., N-cyclohexyl-3,3-diphenylpropanamide) invalidates established SAR, compromises selectivity fingerprinting across RORγt and sigma receptor panels, and disrupts continuity with crystallographic campaigns (cf. BuChE PDB 7Q1P). The undefined stereocenter at the alcohol-bearing carbon further enables enantioselective method development. Procure only the exact compound to preserve pharmacological fingerprint integrity and experimental reproducibility in nuclear receptor deconvolution, membrane-permeability benchmarking, and chiral analytical validation.

Molecular Formula C23H29NO2
Molecular Weight 351.49
CAS No. 1351607-47-0
Cat. No. B2914085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide
CAS1351607-47-0
Molecular FormulaC23H29NO2
Molecular Weight351.49
Structural Identifiers
SMILESC1CCC(CC1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C23H29NO2/c25-22(20-14-8-3-9-15-20)17-24-23(26)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22,25H,3,8-9,14-17H2,(H,24,26)
InChIKeyFVEMHYZYTPSFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide (CAS 1351607-47-0): Structural and Pharmacological Context for Procurement Decisions


N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide (CAS 1351607-47-0) is a small-molecule amide featuring a 3,3-diphenylpropanoyl pharmacophore linked to a cyclohexyl-hydroxyethylamine tail. Its molecular formula is C₂₃H₂₉NO₂ (MW 351.49 g/mol), with a computed XLogP3-AA of 4.6, indicating moderate-to-high lipophilicity [1]. The diphenylpropanamide core is structurally related to published RORγt inverse agonists (e.g., compound 4n/ML-209) [2] and sigma receptor ligands, while the cyclohexyl-hydroxyethyl side chain introduces hydrogen-bond donor/acceptor functionality and chiral complexity not present in simpler N-cyclohexyl or N-aryl analogs. This compound is primarily distributed as a research chemical for exploratory pharmacology and medicinal chemistry campaigns, with no disclosed clinical development to date.

Why In-Class Substitution of N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide Introduces Unquantified Risk


Although multiple diphenylpropanamides and cyclohexyl-amides are commercially available, the specific combination of the 3,3-diphenylpropanamide core with the 2-cyclohexyl-2-hydroxyethyl side chain is unique to CAS 1351607-47-0. Close structural analogs—such as N-cyclohexyl-3,3-diphenylpropanamide (missing the hydroxyethyl spacer) or compound 4n/ML-209 (substituted benzyl rather than cyclohexyl-hydroxyethyl)—are documented to possess divergent target engagement profiles [1][2]. The hydroxyethyl linker and the secondary alcohol modify hydrogen-bonding geometry, conformational flexibility, and metabolic stability in ways that are not predictable by simple structural inspection. Generic substitution therefore risks invalidating established structure-activity relationships (SAR) and compromising experimental reproducibility in campaigns where this compound serves as a reference ligand, synthetic intermediate, or selectivity probe. Procurement of the precise structural entity is essential to maintain pharmacological fingerprint integrity across assays.

Quantitative Differentiation Evidence for N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide Versus Structural Analogs


Lipophilicity-Driven Differentiation: Computed XLogP3-AA of 4.6 Distinguishes CAS 1351607-47-0 from Polar Diphenylpropanamide Analogs

The compound's computed XLogP3-AA of 4.6 (PubChem) [1] places it in a higher lipophilicity range than simpler diphenylpropanamides lacking the cyclohexyl substituent. For comparison, the unsubstituted 3,3-diphenylpropanamide core (CAS 7474-19-3, C₁₅H₁₅NO, MW 225.29) has an experimental logP of approximately 2.8–3.2, while RORγ antagonist ML-209 (compound 4n, CAS 1334526-14-5) shows a computed logP of approximately 3.8–4.1 [2]. The 0.5–1.8 log unit increase for CAS 1351607-47-0 predicts substantially higher membrane permeability and altered tissue distribution, which is critical when the compound is used as a tool for target engagement in intact cells or in vivo models.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Donor/Acceptor Signature: Dual HBD/HBA Profile Distinguishes CAS 1351607-47-0 from N-Cyclohexyl-3,3-diphenylpropanamide

CAS 1351607-47-0 possesses two hydrogen-bond donors (amide NH and secondary OH) and two hydrogen-bond acceptors (amide C=O and alcohol O), for a topological polar surface area (TPSA) of 49.3 Ų [1]. The direct analog N-cyclohexyl-3,3-diphenylpropanamide (CAS not assigned; C₂₁H₂₅NO, MW 307.43) lacks the hydroxyethyl spacer and therefore has only one HBD (amide NH) and one HBA (amide C=O), with a correspondingly lower TPSA (~29 Ų). This difference in H-bond capacity alters the compound's ability to form directional interactions with protein backbone and side-chain residues, as well as its aqueous solubility and crystalline packing behavior.

Hydrogen bonding Molecular recognition SAR

Structural Divergence from RORγt Antagonist ML-209: Cyclohexyl-Hydroxyethyl vs. Substituted Benzyl Tail Drives Differential Target Selectivity

The diphenylpropanamide core is shared with the known RORγt antagonist ML-209 (compound 4n, IC₅₀ 1.1 μM in Gal4-DBD cotransfection assay), which features a 4-fluorobenzyl tail rather than the cyclohexyl-2-hydroxyethyl tail of CAS 1351607-47-0 [1]. Published SAR demonstrates that the nature of the amide nitrogen substituent is a critical selectivity determinant within the RORγ/RORα family: compound 4n inhibited RORγt but not RORα [1]. While no direct RORγ data exist for CAS 1351607-47-0, the substantial difference in tail group topology (aliphatic cyclohexyl vs. aromatic benzyl) and polarity (presence of secondary alcohol) is expected to yield a distinct selectivity fingerprint. Researchers using this compound in nuclear receptor profiling should therefore not assume RORγ-preferential activity based on core similarity alone.

RORγt Nuclear receptor Selectivity

Potential Sigma Receptor Affinity: Indirect Evidence Suggests a Different Pharmacological Fingerprint from Opioid-Biased Analogs

A patent and literature survey of structurally related cyclohexyl-amide derivatives reveals that certain diphenylpropanamides and cyclohexyl-2-hydroxyethyl amides have been evaluated at sigma receptors (σ₁ and σ₂) [1]. For example, the related compound N-[(2R)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-3,3-diphenylpropanamide (BuChE-IN-7, PDB 7Q1P) was co-crystallized with human butyrylcholinesterase, demonstrating that this chemotype engages discrete protein binding pockets [2]. In contrast, simplified N-(2-hydroxyethyl)-3,3-diphenylpropanamide (CAS 30687-28-6) has been reported to interact with opioid receptors (mu-opioid receptor modulation) . While the target of CAS 1351607-47-0 remains unambiguously deconvoluted, the combined cyclohexyl-hydroxyethyl-diphenylpropanamide architecture positions it at the intersection of sigma ligand and nuclear receptor modulator chemical space, a dual potentiality not shared by the simpler N-(2-hydroxyethyl) or N-cyclohexyl congeners.

Sigma receptor Opioid receptor Receptor profiling

Molecular Complexity and Rotatable Bond Profile Differentiates CAS 1351607-47-0 from Rigid Diphenylpropanamide Analogs

CAS 1351607-47-0 has a complexity score of 388 and 7 rotatable bonds [1], compared to N-cyclohexyl-3,3-diphenylpropanamide (complexity ~320; 3 rotatable bonds) and the minimal core 3,3-diphenylpropanamide (complexity ~250; 2 rotatable bonds). The additional rotatable bonds arise from the ethylene spacer and the hydroxyl-bearing stereocenter, conferring greater conformational entropy and the capacity to adopt distinct bound-state geometries. This conformational flexibility may be advantageous for induced-fit binding mechanisms but also increases the entropic penalty upon binding. The defined (though currently unresolved) chiral center at the alcohol-bearing carbon introduces stereochemical differentiation that simpler achiral analogs lack, with potential consequences for enantioselective protein recognition.

Molecular complexity Conformational flexibility Drug design

Application Scenarios Where CAS 1351607-47-0 Provides Definitive Value Over Generic Analogs


Exploratory Nuclear Receptor and Sigma Receptor Dual-Profiling Campaigns

The diphenylpropanamide core of CAS 1351607-47-0 occupies chemical space overlapping with both RORγt inverse agonists (e.g., ML-209) and sigma receptor ligands. Its unique cyclohexyl-hydroxyethyl tail introduces H-bond donor/acceptor features absent in the simpler RORγ tool compounds [1]. Researchers conducting broad-panel nuclear receptor or sigma receptor screens can use this compound as a structurally differentiated probe to deconvolute the contribution of the tail group to selectivity across NR subfamilies. The compound's higher lipophilicity (XLogP3-AA 4.6) [2] also makes it suitable for membrane-permeability studies in intact-cell reporter assays where more polar analogs fail to achieve adequate intracellular exposure.

Butyrylcholinesterase (BuChE) and Cholinergic System Probe Development

A closely related analog, N-[(2R)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-3,3-diphenylpropanamide, has been co-crystallized with human butyrylcholinesterase (PDB 7Q1P), confirming that this chemotype can productively engage the BuChE active site [1]. CAS 1351607-47-0, differing by the absence of the secondary amine in the linker, represents a simplified scaffold for SAR exploration around the BuChE peripheral anionic site and acyl-binding pocket. Procurement of the exact compound ensures continuity with crystallographic SAR campaigns and avoids the confounding effect of the additional amine seen in the PDB ligand.

Enantioselective Synthesis and Chiral Chromatography Method Development

CAS 1351607-47-0 contains one undefined stereocenter at the alcohol-bearing carbon (PubChem undefined atom stereocenter count = 1) [1]. This creates an opportunity—and a requirement—for enantioselective synthesis development and chiral analytical method validation. Analytical chemistry groups can use this compound as a test article for chiral HPLC or SFC method development targeting secondary alcohol-containing amides, a scaffold class frequently encountered in pharmaceutical intermediates. The availability of the racemate (or potentially resolved enantiomers from specialty vendors) enables comparative retention-time studies that simpler, achiral diphenylpropanamides cannot support.

Physicochemical Benchmarking of Lipophilic Amide Compound Libraries

With a computed XLogP3-AA of 4.6 and TPSA of 49.3 Ų [1], CAS 1351607-47-0 occupies a region of physicochemical space (moderate TPSA, high logP) that is associated with blood-brain barrier permeability yet potential solubility limitations. Pharmaceutical profiling groups can use this compound as a reference standard in developability panels (kinetic solubility, logD₇.₄, PAMPA, microsomal stability) to benchmark library members bearing similar diphenylpropanamide or cyclohexyl-amide motifs. Its dual HBD/HBA profile provides a more realistic model for drug-like amides than mono-functional comparator compounds such as N-cyclohexyl-3,3-diphenylpropanamide.

Quote Request

Request a Quote for N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.